molecular formula C15H6Br4O2 B14709146 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one CAS No. 19320-05-9

3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one

Katalognummer: B14709146
CAS-Nummer: 19320-05-9
Molekulargewicht: 537.8 g/mol
InChI-Schlüssel: NIIBBEIKWYUJPL-VURMDHGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one: is a synthetic organic compound characterized by its complex structure, which includes multiple bromine atoms and a benzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one typically involves the following steps:

    Bromination: The starting material, isobenzofuran-1(3H)-one, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces bromine atoms at the 4, 5, 6, and 7 positions of the isobenzofuran ring.

    Benzylidene Formation: The brominated intermediate is then reacted with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step forms the benzylidene group at the 3-position of the isobenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzylidene-4,5,6,7-tetrachloroisobenzofuran-1(3H)-one: Similar structure but with chlorine atoms instead of bromine.

    3-Benzylidene-4,5,6,7-tetrafluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one is unique due to the presence of multiple bromine atoms, which can influence its reactivity and interactions with other molecules

Eigenschaften

CAS-Nummer

19320-05-9

Molekularformel

C15H6Br4O2

Molekulargewicht

537.8 g/mol

IUPAC-Name

(3Z)-3-benzylidene-4,5,6,7-tetrabromo-2-benzofuran-1-one

InChI

InChI=1S/C15H6Br4O2/c16-11-9-8(6-7-4-2-1-3-5-7)21-15(20)10(9)12(17)14(19)13(11)18/h1-6H/b8-6-

InChI-Schlüssel

NIIBBEIKWYUJPL-VURMDHGXSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2

Kanonische SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.